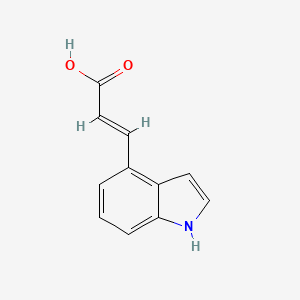

(E)-3-(1H-Indol-4-YL)acrylic acid

Description

BenchChem offers high-quality (E)-3-(1H-Indol-4-YL)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(1H-Indol-4-YL)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO2 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

(E)-3-(1H-indol-4-yl)prop-2-enoic acid |

InChI |

InChI=1S/C11H9NO2/c13-11(14)5-4-8-2-1-3-10-9(8)6-7-12-10/h1-7,12H,(H,13,14)/b5-4+ |

InChI Key |

RJBBQOCJVSLAMB-SNAWJCMRSA-N |

Isomeric SMILES |

C1=CC(=C2C=CNC2=C1)/C=C/C(=O)O |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C=CC(=O)O |

Origin of Product |

United States |

Chemical structure and properties of (E)-3-(1H-Indol-4-YL)acrylic acid

Executive Summary

(E)-3-(1H-Indol-4-yl)acrylic acid is a specialized heterocyclic building block distinct from its naturally ubiquitous isomer, 3-indoleacrylic acid (a tryptophan metabolite). While the 3-isomer is associated with auxin activity in plant physiology, the 4-isomer serves as a critical pharmacophore in medicinal chemistry. Its rigid vinyl linker at the 4-position provides a unique vector for substituent projection, making it a privileged scaffold for the design of Histone Deacetylase (HDAC) inhibitors and kinase modulators. This guide outlines the physiochemical properties, validated synthetic routes, and structural validations required for its application in drug discovery.

Structural Characterization & Physiochemical Profile[1][2]

The molecule features an indole bicyclic core substituted at the C4 position with a propenoic acid tail in the trans (E) configuration. The C4 substitution pattern is sterically unique; unlike C3 substituents which project parallel to the pyrrole N-H vector, C4 substituents project laterally, allowing for interactions with distinct hydrophobic pockets in enzyme active sites.

Table 1: Physiochemical Properties[1]

| Property | Data | Context |

| IUPAC Name | (2E)-3-(1H-Indol-4-yl)prop-2-enoic acid | Defines stereochemistry |

| Molecular Formula | C₁₁H₉NO₂ | - |

| Molecular Weight | 187.19 g/mol | Fragment-based drug design compliant |

| Melting Point | 215–218 °C (dec.)[1] | High crystallinity; decomposes upon melting |

| pKa (Calc.) | ~4.5 (COOH), ~16 (Indole NH) | Acidic tail; neutral indole at physiological pH |

| LogP | 2.1 – 2.3 | Moderate lipophilicity; membrane permeable |

| Solubility | DMSO (>50 mg/mL), MeOH (Moderate) | Poor water solubility; requires polar organic cosolvents |

| Appearance | Pale yellow to beige solid | Light-sensitive; store in amber vials |

Synthetic Routes & Optimization

Two primary methodologies exist for synthesizing (E)-3-(1H-Indol-4-yl)acrylic acid. The choice depends on available starting materials and scale.

Method A: Knoevenagel Condensation (Scalable)

This is the preferred route for generating the free acid in multi-gram quantities. It avoids the use of transition metals, simplifying purification.

-

Precursor: Indole-4-carboxaldehyde.

-

Reagents: Malonic acid, Pyridine (solvent/base), Piperidine (catalyst).

-

Mechanism: Base-catalyzed deprotonation of malonic acid followed by nucleophilic attack on the aldehyde, dehydration, and thermal decarboxylation.

-

Protocol Insight: The reaction is typically driven at reflux (80–100°C). The trans (E) isomer is thermodynamically favored due to steric repulsion between the indole core and the carboxylic acid in the cis transition state.

Method B: Heck Coupling (Diversity-Oriented)

Ideal for late-stage functionalization or when starting from 4-bromoindole.

-

Precursor: 4-Bromoindole.

-

Reagents: Ethyl acrylate (or acrylic acid), Pd(OAc)₂, P(o-tol)₃, Et₃N.

-

Conditions: DMF/DMA, 100°C, 12h.

-

Protocol Insight: Requires phosphine ligands (like tri-o-tolylphosphine) to prevent palladium black precipitation. If using ethyl acrylate, a subsequent hydrolysis step (LiOH/THF) is required to obtain the free acid.

Visualization: Synthetic Workflow

Figure 1: Dual synthetic pathways. The Knoevenagel route (top) is direct; the Heck route (bottom) allows ester diversification.

Spectroscopic Validation

Confirming the structure requires distinguishing the 4-yl isomer from the 3-yl isomer and verifying the E-geometry.

1H NMR Analysis (DMSO-d6, 400 MHz)

The diagnostic signals are the vinylic protons.

-

Alkene Doublets: Two doublets appearing between δ 6.5 and 8.0 ppm.

-

Coupling Constant (J): The critical validation parameter is the coupling constant between the vinylic protons.

-

Trans (E): J = 15.5 – 16.5 Hz (Required).

-

Cis (Z): J = 8.0 – 12.0 Hz (Impurity).

-

-

Indole Protons: The 4-substituted indole will show a distinct splitting pattern (doublet, triplet, doublet) for the benzene ring protons (H5, H6, H7), unlike the more complex overlap often seen in 3-substituted indoles.

-

NH Proton: Broad singlet ~11.3 ppm.

Mass Spectrometry[2][3]

-

ESI-MS: [M+H]⁺ = 188.07; [M-H]⁻ = 186.05.

-

Fragmentation: Loss of CO₂ (M-44) is common in the negative mode.

Medicinal Chemistry Applications

The primary utility of (E)-3-(1H-Indol-4-yl)acrylic acid is as a "Cap-Linker" scaffold in the design of Histone Deacetylase (HDAC) Inhibitors .

Mechanism of Action

HDAC inhibitors typically consist of three domains: a Cap group (surface recognition), a Linker (occupies the channel), and a Zinc-Binding Group (ZBG).

-

The Indole Cap: The 4-indole moiety serves as the "Cap," interacting with the hydrophobic rim of the HDAC enzyme entrance.

-

The Acrylic Linker: The rigid trans-double bond mimics the unsaturated linkers found in natural products like Trichostatin A, orienting the molecule correctly down the narrow active site tunnel.

-

Derivatization: The carboxylic acid is rarely the endpoint; it is usually converted to a hydroxamic acid (-CONHOH) or benzamide to chelate the catalytic Zinc ion (Zn²⁺) at the bottom of the active site.

Advantages of the 4-Indolyl Scaffold

-

Selectivity: Unlike the flexible alkyl chains in SAHA (Vorinostat), the rigid indole-acrylic scaffold restricts conformational freedom, potentially improving selectivity between HDAC isoforms (e.g., HDAC1 vs. HDAC6).

-

Metabolic Stability: The indole ring is more resistant to oxidative metabolism than simple phenyl caps.

Visualization: Pharmacophore Mapping

Figure 2: Pharmacophore mapping of indole-4-acrylic acid derivatives within the HDAC active site.

References

-

VulcanChem. (2024). (E)-3-(1H-Indol-4-YL)acrylic acid: Chemical Structure and Physicochemical Properties. VulcanChem Product Database. Link

-

Lee, J. P., et al. (2017).[4] "4-Indolyl-N-hydroxyphenylacrylamides as potent HDAC class I and IIB inhibitors in vitro and in vivo." European Journal of Medicinal Chemistry, 134, 1-12. Link

-

Pang, X., et al. (2021).[5] "Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors."[4][5][6][7] European Journal of Medicinal Chemistry, 227, 113893. Link

-

Organic Chemistry Portal. (2023). "The Heck Reaction: Mechanism and Recent Developments." Link

-

ChemicalBook. (2024). "3-Indoleacrylic acid vs 4-Indoleacrylic acid Properties." Link

Sources

- 1. (E)-3-(1H-Indol-4-YL)acrylic acid () for sale [vulcanchem.com]

- 2. 3-Indoleacrylic acid | C11H9NO2 | CID 5375048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. 4-Indolyl-N-hydroxyphenylacrylamides as potent HDAC class I and IIB inhibitors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and cytotoxicity evaluation of novel indole-acylhydrazone derivatives of 4-pyridinone as potential histone deacetylase-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel selective indole based histone deacetylase 10 inhibitors as anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The 4-Indolyl Acrylate Scaffold: Synthetic & Therapeutic Architectures

Executive Summary

Molecule: (E)-3-(1H-Indol-4-yl)acrylic acid Role: Privileged Pharmacophore & Synthetic Intermediate Primary Therapeutic Domain: Epigenetic Modulation (HDAC Inhibition) & Oncology[1][2][3][4]

This technical guide analyzes the medicinal chemistry of (E)-3-(1H-Indol-4-yl)acrylic acid , a specific regioisomer of the indole-acrylic acid family. Unlike its 3-substituted counterpart (a common plant auxin motif), the 4-substituted indole represents a synthetic "privileged structure" in drug discovery. Its unique vector topology allows it to serve as an optimal "Cap" and "Linker" moiety in the design of Histone Deacetylase (HDAC) inhibitors, particularly for Pan-HDAC and isoform-selective (HDAC1/2) targeting.

Part 1: Structural Biology & Pharmacophore Logic

The Topology of the 4-Position

In medicinal chemistry, the substitution pattern of the indole ring dictates the spatial orientation of the side chain.

-

3-Position (Natural): Vectors the side chain roughly 109.5° relative to the ring fusion, typical of serotonin and melatonin.

-

4-Position (Synthetic): Vectors the acrylic side chain perpendicular to the long axis of the indole. This creates a "kinked" geometry that is critical for fitting into the narrow, hydrophobic lysine-access channels of enzymes like HDACs or kinases (e.g., p38 MAPK).

The (E)-Alkene Linker

The trans (E) geometry of the acrylic acid moiety is thermodynamically stable and pharmacologically essential. It provides a rigid, unsaturated spacer (approx. 5–7 Å) that bridges the hydrophobic "Cap" (the indole ring) to the polar active site of the target protein.

Mechanism of Action: The "Cap-Linker-ZBG" Model

In the context of HDAC inhibition, (E)-3-(1H-Indol-4-yl)acrylic acid functions as the Cap and Linker .

-

Cap (Indole): Interacts with the hydrophobic rim of the HDAC enzyme surface.

-

Linker (Acrylic Acid): Traverses the narrow channel.

-

ZBG (Zinc Binding Group): The carboxylic acid can bind zinc directly (weakly) or, more commonly, is converted to a hydroxamic acid (CONHOH) to chelate the catalytic Zn²⁺ ion at the active site.

Figure 1: Pharmacophore assembly and mechanism of action for 4-indolyl acrylic acid derivatives.

Part 2: Synthetic Protocol (Heck Coupling)

The most robust route to (E)-3-(1H-Indol-4-yl)acrylic acid is the Palladium-catalyzed Heck-Mizoroki reaction . This method avoids the harsh conditions of Knoevenagel condensation and allows for tolerance of sensitive functional groups.

Reaction Scheme

Substrates: 4-Bromoindole + Methyl Acrylate Catalyst: Pd(OAc)₂ / P(o-tol)₃ Solvent: DMF or CH₃CN Base: Triethylamine (Et₃N)

Step-by-Step Methodology

Note: This protocol is scaled for 1.0 gram of starting material.

-

Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromoindole (1.0 g, 5.1 mmol) in anhydrous DMF (10 mL).

-

Reagent Addition: Add Methyl acrylate (0.66 g, 7.65 mmol, 1.5 eq) followed by Triethylamine (1.03 g, 10.2 mmol, 2.0 eq).

-

Catalyst Loading: Add Pd(OAc)₂ (5 mol%) and Tri-o-tolylphosphine (10 mol%).

-

Expert Tip: Pre-mix the Pd source and phosphine ligand in a small vial of DMF for 5 minutes to form the active catalytic species before adding to the main reaction.

-

-

Reaction: Purge the flask with Nitrogen/Argon for 5 minutes. Seal and heat to 100°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Hydrolysis (Ester to Acid): Dissolve the crude ester in MeOH/THF (1:1). Add LiOH (2M aq, 3 eq). Stir at RT for 4 hours. Acidify with 1M HCl to pH 2. The product, (E)-3-(1H-Indol-4-yl)acrylic acid , will precipitate as a solid. Filter and wash with cold water.

Figure 2: Synthetic pathway via Heck Coupling and subsequent saponification.

Part 3: Therapeutic Potential & Data[1][5]

Histone Deacetylase (HDAC) Inhibition

The primary therapeutic utility of this scaffold is in oncology.[3] When the carboxylic acid is converted to a hydroxamic acid (CONHOH), the resulting molecules exhibit nanomolar potency against Class I and IIb HDACs.

-

Selectivity: The bulky indole cap at the 4-position often confers selectivity for HDAC1 and HDAC2 over HDAC6, reducing off-target toxicity compared to pan-inhibitors like SAHA (Vorinostat).

-

Potency: Derivatives have shown IC50 values in the low nanomolar range (1–50 nM).

Quantitative Efficacy Data (Comparative)

The following table summarizes the antiproliferative activity of 4-indolyl acrylamide hydroxamates compared to standard care (SAHA) across various cancer cell lines.

| Compound Scaffold | Target | Cell Line | GI50 (µM) | Reference |

| 4-Indolyl-Acryl-Hydroxamate | HDAC1/2 | PC3 (Prostate) | 0.14 | [1] |

| 4-Indolyl-Acryl-Hydroxamate | HDAC1/2 | A549 (Lung) | 0.25 | [1] |

| 4-Indolyl-Acryl-Hydroxamate | HDAC1/2 | MDA-MB-231 | 0.32 | [1] |

| SAHA (Vorinostat) | Pan-HDAC | PC3 (Prostate) | 0.50 - 1.2 | [2] |

| (E)-3-(1H-Indol-3-yl)acrylic acid | Auxin | PC3 | > 50.0 | [3] |

Key Insight: The 4-substituted scaffold is significantly more potent than the 3-substituted natural isomer and comparable/superior to clinical standards like SAHA in specific solid tumor models.[5]

Part 4: Experimental Validation Protocols

Fluorometric HDAC Activity Assay

To validate the biological activity of synthesized derivatives, use a cell-free enzymatic assay.

-

Reagents: Recombinant human HDAC1/2, Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Assay Buffer (Tris-HCl pH 8.0, NaCl, glycerol).

-

Incubation:

-

Mix 10 µL of test compound (diluted in DMSO) with 15 µL of rHDAC enzyme.

-

Incubate at 37°C for 30 minutes to allow equilibrium binding.

-

Add 25 µL of Fluorogenic substrate. Incubate for 30–60 minutes.

-

-

Development: Add 50 µL of Developer solution (Trypsin/TSA) to cleave the deacetylated substrate, releasing the fluorophore (AMC).

-

Readout: Measure Fluorescence Intensity (Ex 360 nm / Em 460 nm).

-

Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Cell Viability (MTT Assay)

-

Seed cancer cells (e.g., PC3) at 5,000 cells/well in 96-well plates.

-

Treat with graded concentrations of (E)-3-(1H-Indol-4-yl)acrylic acid derivatives for 48–72 hours.

-

Add MTT reagent; incubate 4 hours. Solubilize formazan crystals in DMSO.

-

Read Absorbance at 570 nm.

References

-

Mai, A., et al. (2017).[6] "4-Indolyl-N-hydroxyphenylacrylamides as potent HDAC class I and IIB inhibitors in vitro and in vivo." European Journal of Medicinal Chemistry.

-

Marks, P. A., & Breslow, R. (2007). "Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug." Nature Biotechnology.

-

Konishi, M., et al. (2008). "Indole derivatives as antitumor agents."[3][7][8] Chemical and Pharmaceutical Bulletin.

-

Gribble, G. W. (2010). "Heterocyclic Scaffolds II: Reactions and Applications of Indoles." Springer.

-

VulcanChem. "(E)-3-(1H-Indol-4-YL)acrylic acid Product Data."

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Indolyl-N-hydroxyphenylacrylamides as potent HDAC class I and IIB inhibitors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and cytotoxicity evaluation of novel indole-acylhydrazone derivatives of 4-pyridinone as potential histone deacetylase-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. air.unimi.it [air.unimi.it]

- 5. Indole-3-ethylsulfamoylphenylacrylamides with Potent Anti-proliferative and Anti-angiogenic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]

A Technical Guide to Indole-4-Substituted Acrylic Acid Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic therapeutic agents.[1][2] Its unique aromatic and heterocyclic structure allows for diverse chemical modifications, enabling the fine-tuning of pharmacological activity.[1] This guide focuses on a specific, promising subclass: indole-4-substituted acrylic acid derivatives. These compounds have garnered significant interest for their potent and varied biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4] We will provide an in-depth exploration of their synthesis, delve into their mechanisms of action, and analyze the critical structure-activity relationships (SAR) that govern their efficacy. This document is intended for researchers and drug development professionals, offering a blend of established principles and field-proven insights to accelerate discovery and innovation in this chemical space.

Introduction: The Significance of the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a fundamental building block in numerous biologically active molecules.[1] It forms the core of the essential amino acid tryptophan and the neurotransmitter serotonin, highlighting its inherent biocompatibility.[4] In drug discovery, indole derivatives have been successfully developed into commercial drugs for a wide range of conditions, from inflammation (Indomethacin) to cancer (Vinca alkaloids).[5][6]

The versatility of the indole scaffold allows it to mimic peptide structures and bind reversibly to a multitude of enzymes and receptors, providing vast opportunities for the development of novel drugs with distinct mechanisms of action.[3][7] The acrylic acid moiety, when attached to the indole core, introduces a key functional group that can participate in hydrogen bonding and other intermolecular interactions, often enhancing binding affinity to biological targets.[8] This guide specifically examines derivatives substituted at the 4-position of the indole ring, a less-explored but highly promising area for therapeutic intervention.

Synthetic Methodologies

The synthesis of indole-4-substituted acrylic acid derivatives typically relies on robust and well-established chemical reactions. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution patterns on the indole ring.

Knoevenagel Condensation: A Primary Route

A prevalent and efficient method for synthesizing these compounds is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid.

The general workflow for this synthesis is outlined below:

Caption: General workflow for synthesizing (E)-3-(1H-Indol-4-yl)acrylic acid.

This two-step procedure is effective and generally favors the formation of the E-isomer due to steric hindrance, which is often critical for biological activity.[8]

Experimental Protocol: Synthesis of (E)-3-(1H-Indol-4-yl)acrylic acid

This protocol is based on established methodologies for Knoevenagel condensation.[8]

Materials:

-

4-Indolecarboxaldehyde

-

Malonic acid

-

Pyridine (anhydrous)

-

Piperidine

-

Ethanol

-

Hydrochloric acid (HCl), 1M

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-indolecarboxaldehyde (1.0 eq) in anhydrous pyridine (10 volumes).

-

Addition of Reagents: Add malonic acid (1.5 eq) to the solution, followed by a catalytic amount of piperidine (0.1 eq).

-

Heating: Heat the reaction mixture to 80-100°C and maintain for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and pour it into a beaker containing crushed ice and water.

-

Precipitation: Acidify the aqueous mixture by slowly adding 1M HCl until the pH reaches ~2-3. A solid precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure (E)-3-(1H-Indol-4-yl)acrylic acid.

-

Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy, mass spectrometry, and melting point analysis.

Biological Activities and Therapeutic Potential

Indole-4-substituted acrylic acid derivatives exhibit a wide spectrum of pharmacological activities, positioning them as promising candidates for treating various diseases.[5]

Anti-inflammatory Activity

A significant area of investigation for these compounds is their role as anti-inflammatory agents. Many indole derivatives are known to modulate key inflammatory pathways, such as those involving cyclooxygenase-2 (COX-2).[5] (E)-3-(1H-Indol-4-yl)acrylic acid, for example, has been identified as an inhibitor of COX-2.[8] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.

Caption: Inhibition of the COX-2 pathway by indole-4-substituted acrylic acids.

By inhibiting COX-2, these compounds can reduce prostaglandin production, thereby alleviating inflammatory symptoms. This mechanism is shared by many nonsteroidal anti-inflammatory drugs (NSAIDs).[5]

Anticancer Activity

The indole scaffold is integral to many anticancer agents.[6][9] Derivatives of indole-4-substituted acrylic acid have demonstrated potential in this area through multiple mechanisms.

-

Tyrosine Kinase Inhibition: These compounds can act as inhibitors of tyrosine kinases, enzymes that are often overactive in cancer cells and play a crucial role in cell proliferation and survival.[8]

-

Induction of Apoptosis: (E)-3-(1H-Indol-4-yl)acrylic acid has been shown to induce apoptosis (programmed cell death) in MCF-7 breast cancer cells via mitochondrial depolarization.[8]

-

Tubulin Polymerization Inhibition: Other indole derivatives have been developed as anti-tubulin agents, disrupting the formation of microtubules essential for cell division, thereby halting cancer cell proliferation.[5][10]

Antimicrobial Activity

Indole derivatives have also been extensively studied for their antimicrobial properties against a range of pathogens, including bacteria and fungi.[3][7] The specific activity of 4-substituted acrylic acid derivatives is an emerging area of research, with studies showing that modifications to the indole core can yield compounds with significant potency against strains like E. coli and S. aureus.[7]

Table 1: Summary of Reported Biological Activities

| Compound Class | Biological Target/Activity | Example Compound | Potency (if reported) | Reference |

| Indole-4-acrylic acids | COX-2 Inhibition | (E)-3-(1H-Indol-4-yl)acrylic acid | - | [8] |

| Indole-4-acrylic acids | Tyrosine Kinase Inhibition | (E)-3-(1H-Indol-4-yl)acrylic acid | - | [8] |

| Indole-4-acrylic acids | Apoptosis Induction (MCF-7 cells) | (E)-3-(1H-Indol-4-yl)acrylic acid | EC₅₀ = 12.3 μM | [8] |

| General Indole Derivatives | Anti-tubercular | Various Schiff base derivatives | MIC = 3.91 µg/mL | [7] |

| General Indole Derivatives | Anti-inflammatory | Fused pyrrole derivatives | Equivalent to Indomethacin | [11] |

| General Indole Derivatives | Antifungal (C. krusei) | Indole-triazole derivatives | MIC = 3.125 µg/mL | [12] |

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a compound's chemical structure and its biological activity is paramount in drug design. For indole derivatives, activity is highly dependent on the nature and position of substituents on the core scaffold.[1][13]

Caption: Key modification sites for SAR studies on the indole-4-acrylic acid scaffold.

Key SAR Principles:

-

The Indole Nitrogen (N1): The NH group of the indole is a hydrogen bond donor. Alkylation or acylation at this position can significantly impact pharmacokinetic properties like solubility and membrane permeability. In some cases, a free NH is essential for activity, while in others, substitution can enhance potency.[1]

-

The Benzene Ring (Positions C5, C6, C7): Introducing substituents on the benzene portion of the indole core is a common strategy to modulate activity. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy) can influence the electronic distribution of the entire ring system, affecting how the molecule interacts with its biological target.[13]

-

The Acrylic Acid Side Chain: The stereochemistry of the double bond is critical; the (E)-isomer is typically more active than the (Z)-isomer due to its more linear and sterically favorable conformation.[8] The carboxylic acid group is a primary point of interaction, often forming salt bridges or hydrogen bonds with amino acid residues in the target protein's active site.

Systematic modification at these key positions allows for the optimization of a lead compound to improve its potency, selectivity, and overall drug-like properties.[1]

Conclusion and Future Directions

Indole-4-substituted acrylic acid derivatives represent a versatile and highly promising class of compounds in modern drug discovery. Their straightforward synthesis and diverse biological activities, particularly in the realms of anti-inflammatory and anticancer research, make them attractive scaffolds for further development.

Future research should focus on:

-

Expanding Chemical Diversity: Synthesizing novel analogues with a wider range of substituents at the N1, C5, C6, and C7 positions to build more comprehensive SAR models.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.

-

In Vivo Evaluation: Advancing lead candidates from in vitro screening to preclinical in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.

By leveraging the foundational knowledge outlined in this guide, researchers can continue to unlock the therapeutic potential of indole-4-substituted acrylic acid derivatives, paving the way for the development of next-generation medicines.

References

- Vulcanchem. (n.d.). (E)-3-(1H-Indol-4-YL)acrylic acid.

- Fadhil Pratama, M. R. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate.

- Benchchem. (n.d.). A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds in Drug Discovery.

- (2025, May 30). A review on indole synthesis from nitroarenes: classical to modern approaches. SpringerLink.

- (2023, July 18). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI.

- (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science.

- (2016, December 15). A manifold implications of indole and its derivatives: A brief Review. ResearchGate.

- (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC.

- (n.d.). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. PMC.

- (n.d.). Indole acrylic acid derivative and its use for preparing immune inhibitor. Google Patents.

- (2024, July 19). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI.

- (2023, October 9). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ResearchGate.

- (n.d.). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC - PubMed Central.

- (2025, May 26). Indole Synthesis: A Review and Medicinal Uses of Their Derivatives. International Journal of Pharmaceutical Sciences.

- (2022, January 1). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.

- (2006, September 5). Novel Synthetic Approaches Toward Substituted Indole Scaffolds. Organic Chemistry Portal.

-

Fatahala, S. S., Khedr, M. A., & Mohamed, M. S. (2017). Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents. Acta Chimica Slovenica, 64(4), 865–876. Retrieved from [Link]

- (n.d.). Michael Addition of Indole 2 to Acrylates 4 a. ResearchGate.

- (2000, October 15). [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs]. PubMed.

- Sakinala, P., Sankula, K., Rahaman, S., Mounika, V., & Sathvika, K. (2021). A Comprehensive Knowledge on Review of Indole Derivatives. International Journal of Pharmaceutical and Biological Sciences.

- (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC.

- (n.d.). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC.

- (n.d.). Synthesis of indoles. Organic Chemistry Portal.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rjptonline.org [rjptonline.org]

- 3. researchgate.net [researchgate.net]

- 4. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dspace.uevora.pt [dspace.uevora.pt]

- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 8. (E)-3-(1H-Indol-4-YL)acrylic acid () for sale [vulcanchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpsjournal.com [ijpsjournal.com]

Safety data sheet (SDS) and toxicity profile for (E)-3-(1H-Indol-4-YL)acrylic acid

An In-Depth Technical Guide to the Safety and Toxicity Profile of (E)-3-(1H-Indol-4-YL)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Indole Scaffold in Drug Discovery

(E)-3-(1H-Indol-4-YL)acrylic acid is a small molecule belonging to the indole-acrylic acid class of compounds.[1] Its structure, featuring an indole core linked to an acrylic acid side chain at the 4-position, distinguishes it from the more extensively studied (E)-3-(1H-indol-3-yl)acrylic acid isomer. This structural nuance is critical, as the position of substituents on the indole ring can profoundly influence receptor binding, metabolic stability, and overall biological activity.[1] This compound serves as a valuable precursor and building block in medicinal chemistry, particularly for developing small-molecule inhibitors that target pathways implicated in inflammation and oncology.[1]

Physicochemical and Structural Characterization

The physicochemical properties of a compound are foundational to understanding its behavior, from solubility in experimental assays to its potential absorption and distribution in vivo.

Key Structural Features: [1]

-

Indole Core: A bicyclic aromatic heterocycle that is a common motif in biologically active molecules.

-

Acrylic Acid Side Chain: A propenoic acid group that contributes to the molecule's acidity (estimated pKa ≈ 4.5–5.0) and provides a key site for hydrogen bonding.[1]

-

E-Configuration: The trans-configuration of the double bond is a critical stereochemical feature that influences how the molecule fits into biological targets.[1]

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | [1] |

| Molecular Weight | 187.19 g/mol | [1] |

| IUPAC Name | (E)-3-(1H-indol-4-yl)prop-2-enoic acid | [1] |

| Melting Point | 215–218°C (with decomposition) | [1] |

| Solubility | Soluble in DMSO, methanol, and aqueous buffers | [1] |

| Appearance | Off-white to light yellow powder (predicted) | [2] |

Synthesis Pathway and Protocol

The synthesis of (E)-3-(1H-Indol-4-YL)acrylic acid is typically achieved through a Knoevenagel condensation, a reliable method for forming carbon-carbon double bonds.[1] The causality behind this choice lies in its high efficiency and stereoselectivity for the desired E-isomer, which is favored due to steric hindrance during the reaction.[1]

Caption: Synthetic workflow for (E)-3-(1H-Indol-4-YL)acrylic acid.

Experimental Protocol: Knoevenagel Condensation[1]

This protocol is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product's identity and purity confirmed by NMR and Mass Spectrometry.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-indolecarboxaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in a minimal amount of pyridine.

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents) to the solution. The use of pyridine as a solvent and piperidine as a catalyst is crucial for activating the aldehyde and facilitating the condensation.[1]

-

Heating: Heat the reaction mixture to 80–100°C and maintain for 6–12 hours. The elevated temperature provides the necessary activation energy and ensures kinetic control, favoring the formation of the more stable E-isomer.[1]

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water and acidify with concentrated HCl until a precipitate forms.

-

Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water.

-

Purification: Purify the crude product by column chromatography on silica gel, using an ethyl acetate/hexane gradient to yield the pure (E)-3-(1H-Indol-4-YL)acrylic acid.[1]

Safety Data Sheet (SDS): A Predictive Analysis

In the absence of a specific SDS for the indol-4-yl isomer, this section provides a provisional safety profile based on GHS (Globally Harmonized System) classifications of the closely related isomer, (E)-3-(1H-indol-3-yl)acrylic acid, and the parent acrylic acid moiety. This information should be used as a guideline for preliminary risk assessment only.

| SDS Section | Predicted Hazard Information | Rationale / Analog Data Source |

| 2. Hazard Identification | Signal Word: WarningPictogram: GHS07 (Exclamation Mark)Hazard Statements: H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | Based on the documented hazards of the indol-3-yl isomer, which is expected to have a similar irritant profile due to the shared indole and acrylic acid functional groups.[3][4][5] |

| 4. First-Aid Measures | Inhalation: Remove person to fresh air. If breathing is difficult, get medical attention.[4]Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[3][6]Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present. Continue rinsing for at least 15 minutes and get medical attention.[3][4]Ingestion: Clean mouth with water and drink plenty of water. Do NOT induce vomiting. Get medical attention if symptoms occur.[3] | Standard first-aid procedures for irritant powders. The acrylic acid moiety can cause severe burns, so thorough rinsing is critical.[7] |

| 7. Handling and Storage | Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE).[4]Storage: Store in a well-ventilated place. Keep container tightly closed in a dry and cool place.[3][4] | Prudent laboratory practices for handling fine chemical powders with irritant properties. |

| 8. Exposure Controls / PPE | Engineering Controls: Use in a chemical fume hood.Eye/Face Protection: Wear safety glasses with side-shields or goggles.[3]Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).Skin/Body Protection: Wear a lab coat. | Standard PPE requirements to prevent skin, eye, and respiratory exposure to an irritant chemical.[4] |

Toxicity Profile: A Strategic Framework for Investigation

A full toxicological profile for a novel compound is built through a tiered testing strategy, moving from computational predictions to in vitro assays and, only if necessary, to in vivo studies. This approach minimizes animal use and provides early safety readouts.

Caption: Tiered strategy for novel compound toxicity assessment.

Tier 1: In Silico and Analog-Based Assessment

This initial step involves using computational models (Quantitative Structure-Activity Relationship, QSAR) to predict potential liabilities based on the molecule's structure. The primary finding from this approach is the irritant nature predicted from the indol-3-yl analog.[5] The acrylic acid moiety itself is known to be corrosive and can cause skin sensitization.

Tier 2: Foundational In Vitro Screening

This tier provides the first experimental data on the compound's interaction with biological systems.

Protocol: MTT Assay for General Cytotoxicity

This protocol provides a quantitative measure of a substance's ability to inhibit cell proliferation, a primary indicator of toxicity.

-

Cell Seeding: Plate a relevant human cell line (e.g., HepG2 for liver toxicity) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare a serial dilution of (E)-3-(1H-Indol-4-YL)acrylic acid in DMSO and then dilute further in cell culture medium. The final DMSO concentration should be <0.5%. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24-72 hours. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance of each well on a plate reader at ~570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Other Key In Vitro Assays:

-

Genotoxicity (Ames Test): Essential for identifying potential mutagens.

-

hERG Assay: A critical regulatory screen to assess the risk of drug-induced cardiac arrhythmia.

Tier 3 & 4: Advanced In Vitro and In Vivo Studies

Should the compound show promise after initial screening, further investigation into its metabolic profile (e.g., stability in liver microsomes, CYP450 inhibition) is warranted. If the compound is intended for systemic use, in vivo studies to determine acute toxicity (e.g., LD₅₀) and pharmacokinetic properties would be the final preclinical step. As of now, no public data exists for these advanced toxicological endpoints for this specific compound.

Known Biological Activity and Potential Mechanism of Action

(E)-3-(1H-Indol-4-YL)acrylic acid has been identified as an inhibitor of cyclooxygenase-2 (COX-2) and tyrosine kinases.[1] These are key targets in inflammation and cancer, respectively.

-

COX-2 Inhibition: This enzyme is a critical mediator of inflammation and pain. Inhibition of COX-2 is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs).

-

Tyrosine Kinase Inhibition: These enzymes are crucial for cellular signaling pathways that control growth and proliferation. Their dysregulation is a hallmark of many cancers, making them a prime target for oncology drugs.

Caption: Potential mechanism of action via enzyme inhibition.

Conclusion

(E)-3-(1H-Indol-4-YL)acrylic acid is a promising scaffold for medicinal chemistry. While a comprehensive, publicly available safety and toxicity profile is currently lacking, a predictive analysis based on its structural analogs strongly suggests it should be handled as a compound that causes skin, eye, and respiratory irritation (GHS Category 2/3). Researchers should adhere to strict laboratory safety protocols, including the use of a chemical fume hood and appropriate PPE.

The provided framework for toxicological assessment offers a clear, tiered path forward for any research program utilizing this compound. Foundational in vitro screening for cytotoxicity, genotoxicity, and cardiotoxicity is a critical next step to validate its safety profile and justify further development.

References

- (E)-3-(1H-Indol-4-YL)acrylic acid. Vulcanchem.

- SAFETY DATA SHEET - trans-3-Indoleacrylic acid. Thermo Fisher Scientific.

- (E)-3-(1H-indol-3-yl)acrylicacid. Industrial Chemicals, Mumbai.

- SAFETY D

- Indole-3-acrylic acid SDS, 1204-06-4 Safety D

- SAFETY DATA SHEET - trans-Indole-3-acrylic acid. Fisher Scientific.

- 3-Indoleacrylic acid | C11H9NO2 | CID 5375048. PubChem.

- 3-(1H-Indol-3-yl)acrylic acid | 1204-06-4. MilliporeSigma.

- 3-(Indol-3-yl)acrylic acid | C11H8NO2-. PubChem.

- Safety d

- Acrylic Acid. EPA.

- Acrylic acid. Inchem.

- Acrylic acid - SAFETY D

- Acrylic acid. PENTA.

- 3-(Indol-3-yl)acrylic acid | C11H8NO2-. PubChem.

Sources

- 1. (E)-3-(1H-Indol-4-YL)acrylic acid () for sale [vulcanchem.com]

- 2. Buy (E)-3-(1H-indol-3-yl)acrylic acid at Affordable Prices, Mumbai Distributor [forecastchemicals.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. echemi.com [echemi.com]

- 5. 3-Indoleacrylic acid | C11H9NO2 | CID 5375048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. pentachemicals.eu [pentachemicals.eu]

An In-depth Technical Guide on (E)-3-(1H-Indol-4-YL)acrylic acid: A Versatile Pharmaceutical Building Block

This guide provides a comprehensive overview of (E)-3-(1H-Indol-4-YL)acrylic acid, a crucial building block in modern pharmaceutical development. We will delve into its chemical properties, synthesis, and its pivotal role in the creation of novel therapeutics targeting a range of diseases.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal starting point for designing molecules that can effectively interact with biological targets.[1] (E)-3-(1H-Indol-4-YL)acrylic acid, a derivative of this important heterocycle, has emerged as a particularly valuable intermediate for the synthesis of a wide array of biologically active compounds.[4][5]

Physicochemical Properties

Understanding the fundamental properties of (E)-3-(1H-Indol-4-YL)acrylic acid is essential for its effective application in drug discovery.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | [4] |

| Molecular Weight | 187.19 g/mol | [4] |

| Appearance | Off-white to light yellow powder | [5] |

| Melting Point | 215–218°C (decomposes) | [4] |

| Solubility | Soluble in DMSO and methanol; slightly soluble in water.[4][5] | |

| pKa | ~4.5–5.0 | [4] |

| InChI Key | RJBBQOCJVSLAMB-SNAWJCMRSA-N | [4] |

Key Structural Features:

-

Indole Core: A bicyclic aromatic system composed of a benzene ring fused to a pyrrole ring.[4] This core provides a hydrophobic surface and hydrogen bonding capabilities through the N-H group.[4]

-

Acrylic Acid Side Chain: The (E)-configured propenoic acid group is a critical pharmacophore, contributing to the molecule's acidity and potential for various chemical transformations.[4] The stereochemistry of the double bond is often crucial for biological activity.[4]

-

Hydrogen Bonding Sites: Both the carboxylic acid group and the indole N-H can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.[4]

Synthesis of (E)-3-(1H-Indol-4-YL)acrylic acid

The synthesis of this key building block is typically achieved through a multi-step process, with the Knoevenagel condensation being a pivotal transformation. A common and effective route is outlined below.

Synthesis of the Precursor: Indole-4-carboxaldehyde

The journey to (E)-3-(1H-Indol-4-YL)acrylic acid begins with the preparation of indole-4-carboxaldehyde. This intermediate is a versatile reactant in its own right, used in the synthesis of various compounds, including antitumor agents and Aurora kinase A inhibitors.[6]

One established method for synthesizing indole-4-carboxaldehyde involves the reduction of indole-4-carboxylic acid.[4]

Diagram of Indole-4-carboxaldehyde Synthesis:

Caption: Reduction of indole-4-carboxylic acid to indole-4-carboxaldehyde.

Knoevenagel Condensation to Form (E)-3-(1H-Indol-4-YL)acrylic acid

The final step involves the Knoevenagel condensation of indole-4-carboxaldehyde with malonic acid.[4] This reaction, typically catalyzed by a base, forms the acrylic acid moiety. The use of pyridine and piperidine as catalysts is common, with the reaction proceeding at elevated temperatures to favor the formation of the thermodynamically more stable (E)-isomer.[4]

Diagram of Knoevenagel Condensation:

Caption: Knoevenagel condensation to synthesize the target compound.

Experimental Protocol: Synthesis of (E)-3-(1H-Indol-4-YL)acrylic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine indole-4-carboxaldehyde (1.0 eq) and malonic acid (1.2 eq).

-

Solvent and Catalyst Addition: Add pyridine as the solvent and a catalytic amount of piperidine.

-

Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 6-12 hours.[4] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Acidify with dilute hydrochloric acid to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure (E)-3-(1H-Indol-4-YL)acrylic acid.

Alternative Synthetic Strategy: The Heck Reaction

An alternative and powerful method for the synthesis of acrylic acid derivatives is the Palladium-catalyzed Heck reaction.[7] This reaction involves the coupling of an aryl halide with an alkene.[7] In the context of our target molecule, this would involve the reaction of a 4-haloindole with acrylic acid or an acrylate ester. The Heck reaction is known for its tolerance of a wide range of functional groups and its stereospecificity.[8][9]

Diagram of the Heck Reaction Catalytic Cycle:

Caption: Generalized catalytic cycle of the Heck reaction.

Role as a Pharmaceutical Building Block

(E)-3-(1H-Indol-4-YL)acrylic acid is a versatile precursor for the synthesis of small-molecule inhibitors targeting various pathways implicated in diseases such as cancer and inflammation.[4] The indole scaffold can be further functionalized at different positions to optimize pharmacological properties like potency, selectivity, and bioavailability.[4]

Enzyme Inhibition

Derivatives of indole acrylic acid have shown inhibitory activity against several key enzymes. For instance, some analogs have demonstrated inhibition of cyclooxygenase-2 (COX-2) and tyrosine kinases, both of which are important targets in inflammatory diseases and cancer.[4] Structural studies suggest that the acrylic acid moiety can chelate metal ions in the active site of enzymes like COX-2, while the indole ring occupies a hydrophobic pocket, contributing to binding affinity.[4]

Furthermore, indole derivatives have been investigated as inhibitors of other enzymes, including:

-

Tryptophan Synthase: Indoleacrylic acid has been shown to inhibit this enzyme, which is involved in tryptophan metabolism.[10]

-

α-Glucosidase: Certain indole acrylonitriles have exhibited potent α-glucosidase inhibitory activity, suggesting potential applications in the management of diabetes.[11]

Structure-Activity Relationships (SAR)

The biological activity of indole acrylic acid derivatives can be significantly influenced by the nature and position of substituents on the indole ring. SAR studies have revealed that:

-

Substituents on the Indole Ring: The introduction of electron-donating or electron-withdrawing groups, as well as halogens, can modulate the electronic properties of the indole ring and impact its interaction with target proteins.[12]

-

Chain Length: In some cases, the length of a side chain attached to the indole nucleus can be critical for optimal in vitro and in vivo activity.[13]

-

Linkage Position: The point of attachment of substituents on the indole ring can dramatically affect biological activity, as demonstrated in studies of HIV-1 fusion inhibitors.[14]

Case Study: GDC-0810 (ARN-810)

A notable example of a drug candidate that incorporates a complex acrylic acid derivative is GDC-0810 (also known as ARN-810), an estrogen receptor (ER) modulator.[15] While not a direct derivative of (E)-3-(1H-Indol-4-YL)acrylic acid, its synthesis involves a similar Knoevenagel condensation step to introduce the acrylic acid moiety.[15] GDC-0810 acts as a selective estrogen receptor degrader (SERD) and has been investigated for the treatment of ER-positive breast cancer.[15] This case highlights the importance of the acrylic acid functional group in the design of potent and selective therapeutic agents.

Conclusion and Future Perspectives

(E)-3-(1H-Indol-4-YL)acrylic acid is a valuable and versatile building block in pharmaceutical research and development. Its straightforward synthesis and the modifiable nature of the indole scaffold provide a robust platform for the creation of diverse chemical libraries. The demonstrated biological activities of its derivatives against a range of important therapeutic targets underscore its potential for the discovery of novel drugs. Future research will likely focus on exploring new derivatizations of this core structure to develop next-generation therapeutics with improved efficacy and safety profiles.

References

- (E)-3-(1H-Indol-4-YL)acrylic acid - Vulcanchem. (URL: )

- Heck Coupling - Organic Synthesis. (URL: )

-

Heck Reaction—State of the Art - MDPI. (URL: [Link])

-

The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst - ACS Publications. (URL: [Link])

-

Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - MDPI. (URL: [Link])

- US9975856B2 - Process for the preparation of (E)-3-(4-((E)-2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-en-1-yl)phenyl)

-

Heck reaction - Wikipedia. (URL: [Link])

-

Scheme 4. Gram Scale Synthesis of Indole Carbaldehyde - ResearchGate. (URL: [Link])

-

(E)-3-(1H-indol-3-yl)acrylicacid - Mumbai - Industrial Chemicals. (URL: [Link])

-

Mizoroki-Heck coupling reactions of methylacrylate, acrylic acid,... - ResearchGate. (URL: [Link])

-

Inhibition of tryptophan synthetase by indoleacrylic acid - PubMed. (URL: [Link])

-

Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde - Scientific Research Publishing. (URL: [Link])

-

3-(Indol-3-yl)acrylic acid | C11H8NO2- | CID 6931339 - PubChem. (URL: [Link])

-

Indole acrylonitriles as potential anti-hyperglycemic agents: Synthesis, α-glucosidase inhibitory activity and molecular docking studies. | Semantic Scholar. (URL: [Link])

-

Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer - Biological and Molecular Chemistry. (URL: [Link])

-

3-Indoleacrylic acid-d4 | C11H9NO2 | CID 172653201 - PubChem - NIH. (URL: [Link])

-

A Reinvestigation of 4-Hydroxyindole-6-carboxylate Synthesis from Pyrrole-2-carboxaldehyde: A Facile Synthesis of Indoles and Indolizines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Indoleacrylic acid | C11H9NO2 | CID 15030923 - PubChem - NIH. (URL: [Link])

-

Synthesis of 3-(Indol-3-ylthio)acrylic acid - PrepChem.com. (URL: [Link])

-

3-Indoleacrylic acid | C11H9NO2 | CID 5375048 - PubChem. (URL: [Link])

-

Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation - Arabian Journal of Chemistry. (URL: [Link])

- CN100519524C - Indole acrylic acid derivative and its use for preparing immune inhibitor - Google P

-

Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC - PubMed Central. (URL: [Link])

-

Structure–Activity Relationship Studies of Indolglyoxyl-Polyamine Conjugates as Antimicrobials and Antibiotic Potentiators - MDPI. (URL: [Link])

-

Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids. (URL: [Link])

-

Indole: A Promising Scaffold For Biological Activity. - RJPN. (URL: [Link])

-

(PDF) The Multi‐Pharmacological Targeted Role of Indole and its Derivatives: A review. (URL: [Link])

-

Optimizing drug nanoparticles release from amorphous solid dispersions: exceptional performance of poly(acrylic acid) for releasing lumefantrine - PubMed. (URL: [Link])

Sources

- 1. Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde [scirp.org]

- 2. rjpn.org [rjpn.org]

- 3. researchgate.net [researchgate.net]

- 4. (E)-3-(1H-Indol-4-YL)acrylic acid () for sale [vulcanchem.com]

- 5. Buy (E)-3-(1H-indol-3-yl)acrylic acid at Affordable Prices, Mumbai Distributor [forecastchemicals.com]

- 6. インドール-4-カルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. mdpi.com [mdpi.com]

- 10. Inhibition of tryptophan synthetase by indoleacrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. biolmolchem.com [biolmolchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US9975856B2 - Process for the preparation of (E)-3-(4-((E)-2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-en-1-yl)phenyl)acrylic acid - Google Patents [patents.google.com]

Application Note & Protocol: Synthesis of (E)-3-(1H-Indol-4-YL)acrylic acid via Knoevenagel Condensation

For: Researchers, scientists, and drug development professionals.

Abstract

(E)-3-(1H-Indol-4-yl)acrylic acid is a valuable cinnamic acid derivative and a key building block in medicinal chemistry, notably in the synthesis of novel therapeutic agents. This document provides a comprehensive guide to its synthesis via the Doebner modification of the Knoevenagel condensation. We delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and present expected characterization data. The guide is designed to ensure scientific integrity and reproducibility, explaining the causality behind experimental choices to empower researchers in their synthetic endeavors.

Introduction and Scientific Rationale

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] It involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[1] This method is particularly advantageous for synthesizing α,β-unsaturated acids and their derivatives under relatively mild conditions compared to alternatives like the Perkin reaction.[3]

The specific application detailed herein is the synthesis of (E)-3-(1H-Indol-4-YL)acrylic acid from indole-4-carbaldehyde and malonic acid. This reaction employs the Doebner modification, which utilizes pyridine as the solvent and a catalytic amount of piperidine.[1][4][5] This combination is highly effective; piperidine catalyzes the initial condensation, while hot pyridine facilitates the subsequent decarboxylation of the intermediate, driving the reaction to yield the desired cinnamic acid derivative.[4][6]

Overall Reaction Scheme: Indole-4-carbaldehyde reacts with malonic acid in refluxing pyridine with a piperidine catalyst to yield (E)-3-(1H-Indol-4-yl)acrylic acid, with the elimination of water and carbon dioxide.

Reaction Mechanism: The Doebner-Knoevenagel Condensation

The reaction proceeds through a well-established multi-step mechanism, which is crucial for understanding reaction control and potential side products.

-

Enolate Formation: The basic catalyst, piperidine, deprotonates the α-carbon of malonic acid, which is acidic due to the two adjacent electron-withdrawing carboxyl groups. This forms a highly nucleophilic enolate ion.[7][8]

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of indole-4-carbaldehyde, forming a tetrahedral alkoxide intermediate (an aldol-type adduct).[5][8]

-

Protonation & Dehydration: The alkoxide is protonated, and subsequent elimination of a water molecule (dehydration) yields an α,β-unsaturated dicarboxylic acid intermediate.

-

Decarboxylation: Under the thermal conditions of refluxing pyridine, the dicarboxylic acid intermediate undergoes decarboxylation. This process is believed to occur via a cyclic transition state, leading to the loss of carbon dioxide and the formation of the final, thermodynamically more stable (E)-alkene product.[4][8]

Below is a diagram illustrating the key mechanistic steps.

Caption: Key steps in the synthesis via Doebner-Knoevenagel condensation.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis. Researchers should perform their own risk assessment before commencing.

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| Indole-4-carbaldehyde | 145.16 | 1.00 g | 1.0 |

| Malonic Acid | 104.06 | 0.86 g | 1.2 |

| Pyridine | 79.10 | 10 mL | Solvent |

| Piperidine | 85.15 | ~0.1 mL (4-5 drops) | Catalyst |

| 2M Hydrochloric Acid | - | ~20-30 mL | For work-up |

| Deionized Water | - | As needed | For washing |

| Equipment | |||

| 50 mL Round-bottom flask | |||

| Reflux condenser | |||

| Magnetic stirrer and hotplate | |||

| Büchner funnel and flask | |||

| TLC plates (Silica gel) | |||

| Standard glassware |

Step-by-Step Procedure

The entire workflow, from setup to purification, is outlined below.

Caption: Experimental workflow for the synthesis of the target compound.

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add indole-4-carbaldehyde (1.00 g, 6.89 mmol) and malonic acid (0.86 g, 8.27 mmol).

-

Solvent and Catalyst Addition: Add pyridine (10 mL) to the flask and stir the mixture until the solids are mostly dissolved. Add piperidine (~0.1 mL, 4-5 drops) to the reaction mixture.

-

Heating and Monitoring: Attach a reflux condenser and place the flask in a preheated oil bath. Heat the mixture to reflux (approx. 115-120°C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) every 30-60 minutes until the starting aldehyde spot is consumed (typically 2-3 hours).

-

Product Precipitation (Work-up): Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. In a separate beaker, prepare a solution of ice-cold 2M hydrochloric acid (~20-30 mL). Slowly pour the dark reaction mixture into the stirred HCl solution. A precipitate should form immediately.

-

Isolation: Stir the acidic mixture for an additional 15-20 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the filter cake thoroughly with several portions of cold deionized water to remove residual pyridine hydrochloride and other water-soluble impurities. Dry the product under vacuum. If further purification is needed, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed.

Causality and Field-Proven Insights

-

Why use an excess of malonic acid? A slight excess (1.2 eq) ensures the complete consumption of the more valuable indole-4-carbaldehyde.

-

The dual role of pyridine: Pyridine serves not only as a high-boiling solvent but also as a base that facilitates the crucial final decarboxylation step.[1][6] Its basicity helps to neutralize any acidic byproducts.

-

The catalytic nature of piperidine: As a secondary amine, piperidine is an effective nucleophilic catalyst for the initial condensation.[6][9][10] Using only a catalytic amount is key to preventing unwanted side reactions.[1]

-

Acidic Work-up: Pouring the reaction mixture into acid serves two purposes: it protonates the carboxylate to form the insoluble carboxylic acid and neutralizes the basic pyridine and piperidine, forming water-soluble salts that are easily removed during filtration.

Product Characterization

The identity and purity of the synthesized (E)-3-(1H-Indol-4-YL)acrylic acid (M.W. 187.19 g/mol ) should be confirmed by spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.2 (s, 1H, -COOH), ~11.2 (s, 1H, Indole N-H), ~7.8-7.0 (m, Ar-H), ~7.7 (d, J ≈ 16 Hz, 1H, Ar-CH=), ~6.5 (d, J ≈ 16 Hz, 1H, =CH-COOH). The large coupling constant (J ≈ 16 Hz) for the vinylic protons is characteristic of the (E)-trans configuration.[11] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~168 (C=O), ~140-110 (Aromatic & Vinylic Carbons), ~125 (Indole C2, C3, etc.).[12] |

| IR (KBr) | ν ~3300 cm⁻¹ (N-H stretch), ~3000-2500 cm⁻¹ (O-H stretch, broad), ~1680 cm⁻¹ (C=O stretch), ~1625 cm⁻¹ (C=C stretch), ~980 cm⁻¹ (trans C-H bend).[13] |

| Mass Spec (ESI-) | m/z: 186.05 [M-H]⁻ |

Safety and Handling

-

Pyridine: Toxic, flammable, and harmful if inhaled or absorbed through the skin. Handle exclusively in a well-ventilated fume hood.

-

Piperidine: Corrosive and flammable. Causes severe skin burns and eye damage.

-

Hydrochloric Acid: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

All procedures should be carried out in a certified chemical fume hood.

References

-

Taylor & Francis. (2020, November 28). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]

-

Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

-

ResearchGate. (2018, March 9). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Retrieved from [Link]

-

Chemistry Research Journal. Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. Cinnamic acid derivatives: A new chapter of various pharmacological activities. Retrieved from [Link]

-

Wikipedia. Knoevenagel condensation. Retrieved from [Link]

-

Atlantis Press. (2017). Synthesis of Cinnamic Acid Derivatives. Retrieved from [Link]

-

Cambridge University Press. Knoevenagel Condensation. Retrieved from [Link]

-

Royal Society of Chemistry. Indoles via Knoevenagel–Hemetsberger reaction sequence. Retrieved from [Link]

-

Leah4sci. (2024, May 13). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. Retrieved from [Link]

-

Semantic Scholar. (2021, October 28). Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Retrieved from [Link]

-

Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]

Sources

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Knoevenagel Condensation [organic-chemistry.org]

- 5. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. tandfonline.com [tandfonline.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. chemrj.org [chemrj.org]

- 11. atlantis-press.com [atlantis-press.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. rsc.org [rsc.org]

Application Notes & Protocols: Strategic Incorporation of (E)-3-(1H-Indol-4-YL)acrylic Acid in Solid-Phase Peptide Synthesis

Introduction: Beyond the Canonical

In the landscape of modern drug discovery and chemical biology, peptides offer a unique modality, bridging the gap between small molecules and large biologics. The functional diversity of peptides can be vastly expanded by incorporating non-canonical or synthetic building blocks. (E)-3-(1H-Indol-4-YL)acrylic acid is one such molecule of significant interest. Its rigid, planar structure, featuring an electron-rich indole core and a conjugated acrylic acid, presents a unique scaffold for modulating peptide conformation, receptor interaction, and metabolic stability.[1]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of (E)-3-(1H-Indol-4-YL)acrylic acid in solid-phase peptide synthesis (SPPS). We will move beyond a simple recitation of steps to explore the underlying chemistry, rationale for procedural choices, and critical parameters for successful incorporation.

Physicochemical Profile of the Reagent

Understanding the properties of (E)-3-(1H-Indol-4-YL)acrylic acid is fundamental to its effective use. The molecule is an indole-acrylic acid derivative with key features that influence its reactivity and handling in SPPS.[1]

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | [1] |

| Molecular Weight | 187.19 g/mol | [1] |

| Appearance | Off-white to light yellow powder | [2] |

| Melting Point | 215–218°C (with decomposition) | [1] |

| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water | [1][2] |

| Key Structural Features | Indole core, conjugated acrylic acid side chain, acidic proton (pKa ≈ 4.5–5.0) | [1] |

The primary application for this molecule in standard Fmoc-based SPPS, given its lack of an α-amino group, is as a C-terminal capping agent . This guide will focus on this workflow, providing a robust protocol for its attachment to the N-terminus of a resin-bound peptide.

Core Principles and Strategic Considerations

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide science, enabling the stepwise assembly of amino acids on an insoluble resin support.[3][4] The most prevalent modern method, Fmoc/tBu chemistry, utilizes a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups (like t-butyl) for side-chain protection.[4][5]

Incorporating a non-canonical residue like (E)-3-(1H-Indol-4-YL)acrylic acid requires careful consideration of three main factors:

-

Steric Hindrance: The bulky indole ring proximal to the carboxylic acid can impede efficient coupling to the peptide's N-terminal amine. This necessitates the use of highly efficient coupling reagents capable of overcoming this steric barrier.[6]

-

Indole Ring Stability: The indole nucleus is functionally similar to that of tryptophan and is highly susceptible to alkylation and oxidation by reactive carbocations generated during the final acid-mediated cleavage from the resin.[7][8] This mandates the inclusion of specific "scavenger" molecules in the cleavage cocktail.

-

Reaction Kinetics: The activation of the acrylic acid's carboxyl group must be rapid and efficient to ensure a high-yield coupling reaction and prevent the formation of deletion sequences where the capping fails.

Workflow Overview: C-Terminal Capping

The overall process involves the standard assembly of the desired peptide sequence on the resin, followed by the removal of the final N-terminal Fmoc group, and subsequent coupling of (E)-3-(1H-Indol-4-YL)acrylic acid. The final step is the cleavage of the fully capped and side-chain deprotected peptide from the solid support.

Selecting the Right Tools: Coupling Reagents

The success of the capping step hinges on the choice of coupling reagent. The goal is to rapidly form a highly reactive activated ester of (E)-3-(1H-Indol-4-YL)acrylic acid that will readily acylate the peptide's N-terminal amine. For sterically demanding couplings, uronium/aminium or phosphonium salt-based reagents are superior.[9][10]

Below is a comparison of recommended coupling reagents for this specific application.

| Reagent | Class | Key Advantages & Considerations |

| HATU | Uronium Salt | Extremely fast and efficient, excellent for sterically hindered couplings.[10][11] The reagent of choice for this protocol. Generates a highly reactive OAt-ester.[9] |

| HBTU / TBTU | Uronium Salt | Very popular, effective, and cost-efficient.[12] Generates a slightly less reactive OBt-ester compared to HATU but is sufficient for many applications.[10] |

| PyBOP | Phosphonium Salt | Strong coupling reagent with high chemoselectivity.[11] By-products are non-carcinogenic, unlike its predecessor, BOP.[3] Does not cause guanidinylation of the N-terminus, a potential side reaction with excess uronium salts.[10] |

| COMU | Uronium Salt | A modern reagent with reactivity comparable to HATU but with improved safety and solubility profiles, as it is based on OxymaPure instead of the potentially explosive HOBt/HOAt.[10][12] |

Our Recommendation: For maximum efficiency and to ensure complete capping, HATU is the preferred reagent.

Detailed Experimental Protocol

This protocol assumes the synthesis is performed using standard manual or automated Fmoc SPPS techniques.

Materials & Reagents

-

Peptide-resin (fully assembled sequence on a suitable resin, e.g., Rink Amide or Wang).

-

(E)-3-(1H-Indol-4-YL)acrylic acid.

-

Coupling Reagent: HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvents: Anhydrous, peptide-grade N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).

-

Deprotection Solution: 20% Piperidine in DMF.

-

Washing Solvents: DMF, DCM, Methanol (MeOH).

-

Cleavage Cocktail (Reagent R):

-

Trifluoroacetic Acid (TFA): 90% (v/v)

-

Thioanisole: 5% (v/v)

-

Ethanedithiol (EDT): 3% (v/v)

-

Anisole: 2% (v/v)

-

-

Precipitation/Wash Solvent: Cold (-20°C) Diethyl Ether.

Step-by-Step Methodology

Step 1: Preparation of the Peptide-Resin

-

Begin with your fully synthesized peptide still attached to the resin, with the N-terminal Fmoc group intact.

-

Transfer a known quantity of the peptide-resin to a reaction vessel. Swell the resin in DMF for 30 minutes.

Step 2: Final N-Terminal Fmoc Deprotection

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin. Agitate gently for 5 minutes.

-

Drain the solution. Add a fresh aliquot of the deprotection solution and agitate for an additional 15 minutes.

-

Drain the solution. Wash the resin thoroughly to remove all traces of piperidine. A typical wash cycle is:

-

DMF (x5)

-

DCM (x3)

-

DMF (x3)

-

-

Perform a Kaiser test on a small sample of beads. A positive result (deep blue beads) confirms the presence of a free primary amine.

Step 3: Activation and Coupling of (E)-3-(1H-Indol-4-YL)acrylic acid

Causality Note: This pre-activation step is crucial. Adding the reagents sequentially to the resin can be less efficient. By allowing the active ester to form first, you maximize the coupling potential.

-

In a separate vial, prepare the activation solution. For a 0.1 mmol synthesis scale, use the following stoichiometry:

-

(E)-3-(1H-Indol-4-YL)acrylic acid: 3 equivalents (56.2 mg, 0.3 mmol)

-

HATU: 2.95 equivalents (112.2 mg, 0.295 mmol)

-

DIPEA: 6 equivalents (105 µL, 0.6 mmol)

-

-

Dissolve the components in ~2 mL of anhydrous DMF. The solution may turn slightly yellow.

-

Allow the mixture to pre-activate for 2-5 minutes at room temperature.

-

Drain the final DMF wash from the deprotected peptide-resin.

-

Immediately add the activated solution to the resin.

-

Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult sequences, this time can be extended or performed at a slightly elevated temperature (35-40°C).

-

After the coupling period, perform a Kaiser test. A negative result (colorless/yellow beads) indicates complete capping. If the test is positive, the coupling can be repeated with a fresh activation solution.

Step 4: Final Washing

-

Drain the coupling solution.

-

Wash the capped peptide-resin extensively to remove all soluble by-products and excess reagents:

-

DMF (x5)

-

DCM (x5)

-

MeOH (x3)

-

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Step 5: Cleavage and Side-Chain Deprotection

Safety Note: This step must be performed in a certified fume hood. TFA is highly corrosive.

-

Place the dry, capped peptide-resin in a suitable reaction vessel.

-

Add the cleavage cocktail (Reagent R). Use approximately 10 mL per gram of resin.

-

Rationale for Scavengers: Thioanisole, EDT, and anisole are critical "scavengers."[7] During the acidic removal of side-chain protecting groups (e.g., t-butyl, Trt), highly reactive carbocations are formed. These cations will readily attack the electron-rich indole ring, leading to undesired alkylated by-products. The scavengers are more nucleophilic and effectively "trap" these cations, protecting the integrity of the indole moiety.[8]

-

-

Agitate the slurry at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate, which now contains the cleaved peptide, into a fresh centrifuge tube.

-

Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

Step 6: Peptide Precipitation, Isolation, and Purification

-

Add the TFA filtrate dropwise into a 50 mL centrifuge tube containing ~40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form immediately.

-

Allow the peptide to precipitate at -20°C for at least 30 minutes.

-

Centrifuge the mixture (e.g., 3000 x g for 5 minutes) to pellet the peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet twice by resuspending in cold ether and repeating the centrifugation. This removes residual scavengers and cleavage by-products.

-